REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[CH:7][C:6]=1[N+:18]([O-])=O)([CH3:3])[CH3:2]>C(O)C.[Pd]>[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[CH:7][C:6]=1[NH2:18])([CH3:3])[CH3:2]
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Name
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|
Quantity
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0.57 g
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Type
|
reactant
|
Smiles
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C(C)(C)OC1=C(C=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-]
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
65 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered on Clarcel
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Type
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WASH
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Details
|
the Clarcel is rinsed with methanol
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
the residue is purified by chromatography on a 25 g silica cartridge, elution
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)N1CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |